molecular formula C7H5Cl2N B8508593 3,5-Dichloro-2-vinylpyridine

3,5-Dichloro-2-vinylpyridine

Cat. No.: B8508593
M. Wt: 174.02 g/mol
InChI Key: WMSYKYYMJUHVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-hydroxypyridine (CAS: Not explicitly listed in evidence; synonyms include 3,5-dichloropyridin-2-ol, 3,5-Dichloro-2-pyridone) is a halogenated pyridine derivative with a hydroxyl (-OH) substituent at the 2-position and chlorine atoms at the 3- and 5-positions . Its tautomeric form, 3,5-dichloropyridin-2(1H)-one, suggests reactivity influenced by the hydroxyl group’s electron-donating and hydrogen-bonding capabilities.

Properties

Molecular Formula

C7H5Cl2N

Molecular Weight

174.02 g/mol

IUPAC Name

3,5-dichloro-2-ethenylpyridine

InChI

InChI=1S/C7H5Cl2N/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1H2

InChI Key

WMSYKYYMJUHVNN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=N1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Molecular Properties

The table below summarizes key properties of three related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
3,5-Dichloro-2-hydroxypyridine C₅H₃Cl₂NO ~163.9 (calculated) -OH (2), -Cl (3,5) Not explicitly listed Tautomerism, polar functional group
3,5-Dichloropyridine C₅H₃Cl₂N 147.990 -Cl (3,5) 2457-47-8 Base structure, no oxygen substituent
3,5-Dichloro-2-methoxypyridine C₆H₅Cl₂NO 178.02 -OCH₃ (2), -Cl (3,5) 13472-58-7 Methoxy group enhances lipophilicity
Key Observations:

The methoxy group in 3,5-Dichloro-2-methoxypyridine introduces steric bulk and electron-donating effects, likely improving solubility in organic solvents .

Molecular Weight Trends :

  • Addition of oxygen-containing substituents (e.g., -OH, -OCH₃) increases molecular weight relative to the base compound (3,5-Dichloropyridine).

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